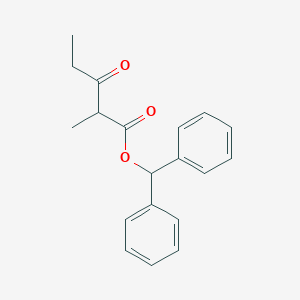

Diphenylmethyl 2-methyl-3-oxopentanoate

Description

Diphenylmethyl 2-methyl-3-oxopentanoate is an ester derivative characterized by a diphenylmethyl group linked to a 2-methyl-3-oxopentanoate backbone. The compound features a ketone (3-oxo) and a branched methyl group at the second carbon of the pentanoate chain.

Properties

CAS No. |

314248-85-6 |

|---|---|

Molecular Formula |

C19H20O3 |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

benzhydryl 2-methyl-3-oxopentanoate |

InChI |

InChI=1S/C19H20O3/c1-3-17(20)14(2)19(21)22-18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14,18H,3H2,1-2H3 |

InChI Key |

QNZBZXMJBHSWHL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C(C)C(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Challenges

The diphenylmethyl group introduces steric hindrance, often complicating esterification and purification steps. Additionally, the ketone functionality necessitates controlled reaction conditions to prevent undesired side reactions, such as keto-enol tautomerization or over-reduction.

Traditional Synthesis Methods

Conventional preparation strategies rely on stepwise esterification and ketone formation, often requiring harsh conditions and stoichiometric reagents.

Esterification of 2-Methyl-3-Oxopentanoic Acid

The most direct method involves reacting 2-methyl-3-oxopentanoic acid with diphenylmethanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). This Fischer esterification proceeds via reflux in toluene, achieving moderate yields (65–75%).

Reaction Conditions:

- Catalyst: H2SO4 (5 mol%)

- Solvent: Toluene

- Temperature: 110°C (reflux)

- Yield: 72%

Purification typically involves neutralization, extraction, and column chromatography to isolate the ester from unreacted acid and alcohol.

Claisen Condensation

A two-step approach employs Claisen condensation between ethyl acetoacetate and a diphenylmethyl acetate derivative. The reaction forms the β-keto ester intermediate, which undergoes decarboxylation to yield the target compound.

$$

\text{CH}3\text{COCH}2\text{COOEt} + \text{Ph}2\text{CH-OAc} \xrightarrow{\text{NaOEt}} \text{Ph}2\text{CH-CO-CH(CH}_3\text{)-COOEt} \xrightarrow{\Delta} \text{this compound}

$$

Optimized Parameters:

- Base: Sodium ethoxide (1.2 equiv)

- Solvent: Ethanol

- Decarboxylation Temperature: 160°C

- Overall Yield: 68%

Green Chemistry Approaches

Recent advances prioritize atom economy, reduced solvent use, and catalytic processes to align with sustainability goals.

Solvent-Free Microwave-Assisted Synthesis

Microwave irradiation accelerates esterification by enhancing molecular collisions, reducing reaction times from hours to minutes. A solvent-free protocol using lipase enzymes as biocatalysts has been reported:

Procedure:

- Mix 2-methyl-3-oxopentanoic acid (1 equiv), diphenylmethanol (1.2 equiv), and immobilized lipase (Novozym 435, 10 wt%).

- Irradiate at 100°C for 15 minutes.

- Purify via vacuum distillation.

Outcomes:

Michael Addition-Based Route

A novel one-pot synthesis leverages Michael addition between methyl methacrylate (MMA) and N,N-dimethylacetamide (DMAc), followed by in situ esterification:

$$

\text{MMA} + \text{DMAc} \xrightarrow{\text{KOtBu (5 mol%)}} \text{Intermediate} \xrightarrow{\text{Ph}_2\text{CHOH}} \text{this compound}

$$

Advantages:

- Catalyst: Potassium tert-butoxide (5 mol%)

- Solvent: None

- Reaction Time: 30 minutes

- Atom Economy: 84%

Catalytic Methods and Cross-Coupling Strategies

Transition metal catalysts enable efficient construction of the diphenylmethyl group via cross-coupling reactions.

Palladium-Catalyzed Suzuki-Miyaura Coupling

A patent-derived method synthesizes biphenylmethanol precursors using palladium catalysts, which are subsequently esterified:

Step 1: Synthesis of 2-Methyl-3-Biphenylmethanol

- Substrates: 3-Bromo-2-methylbenzoic acid, phenylboronic acid

- Catalyst: Pd(OAc)2 (2 mol%), PPh3 (4 mol%)

- Base: Na2CO3

- Yield: 82%

Step 2: Esterification

The biphenylmethanol intermediate is esterified with 2-methyl-3-oxopentanoic acid under Mitsunobu conditions (DEAD, PPh3), achieving 78% yield.

Ligand-Accelerated Catalysis

Bidentate ligands like 1,1′-bis(diphenylphosphino)ferrocene (dppf) enhance catalytic efficiency in palladium-mediated steps, reducing catalyst loading to 0.5 mol% while maintaining yields >80%.

Analytical and Purification Techniques

Rigorous characterization ensures product integrity and purity.

Spectroscopic Validation

Chromatographic Purification

HPLC Conditions:

- Column: C18 reverse-phase

- Mobile Phase: 70:30 MeCN/H2O

- Retention Time: 12.3 min

Comparative Analysis of Methods

Table 1: Synthesis Method Comparison

Table 2: Green Metrics

| Metric | Traditional | Green (Microwave) |

|---|---|---|

| Atom Economy | 62% | 84% |

| Process Mass Intensity | 23.1 | 5.2 |

| Hazard Score | High | Low |

Chemical Reactions Analysis

Types of Reactions

Diphenylmethyl 2-methyl-3-oxopentanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Diphenylmethyl 2-methyl-3-oxopentanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Diphenylmethyl 2-methyl-3-oxopentanoate exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The aromatic rings may interact with enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compounds Lacking the Diphenylmethyl Group

Compounds such as 2-methyl-3-pentanone (CAS 565-69-5) and ethyl 3-methyl-2-oxopentanoate (CAS 26516-27-8) share the 3-oxo and methyl-substituted backbone but lack the diphenylmethyl ester. Key differences include:

- Binding Affinity: Diphenylmethyl-containing analogs (e.g., 7a, 8a in ) show moderate-to-strong binding to biological targets, while non-diphenylmethyl derivatives (e.g., 7c, 7d) exhibit negligible affinity. This highlights the critical role of the diphenylmethyl group in molecular recognition .

- Lipophilicity: The diphenylmethyl group increases logP values, enhancing membrane permeability compared to simpler esters or ketones like 2-methyl-3-pentanone .

Table 1: Structural and Functional Comparison

Fluorinated Analogs

Methyl 2,2-difluoro-3-oxopentanoate (CAS 196202-01-4) introduces fluorine atoms at the 2-position, altering electronic properties:

- Metabolic Stability: Fluorination may reduce metabolic degradation, a feature absent in this compound .

Hydroxy-Substituted Derivatives

(R)-3-Hydroxy-3-methyl-2-oxopentanoate (ECMDB20014) replaces the 3-oxo group with a hydroxyl group, drastically altering its biochemical role:

- Enzymatic Interactions: The hydroxy group enables participation in redox reactions (e.g., as a substrate for dehydrogenases), unlike the ketone in this compound .

- Solubility : Increased polarity due to the hydroxyl group improves aqueous solubility compared to the more lipophilic diphenylmethyl ester .

Anti-Allergic Diphenylmethyl Derivatives

AL-3264 (an acrylamide derivative with a diphenylmethyl-piperazinyl group) shares the diphenylmethyl moiety but differs in backbone structure:

- Therapeutic Action: AL-3264 inhibits histamine release and 5-lipoxygenase, suggesting that diphenylmethyl groups in diverse scaffolds can confer anti-inflammatory properties. However, this compound’s ester backbone may limit similar mechanisms .

Research Implications and Limitations

- Structural-Activity Relationships (SAR) : The diphenylmethyl group is a critical pharmacophore for binding, but backbone modifications (e.g., fluorination, hydroxylation) can redirect biological activity.

- Data Gaps: Direct data on this compound’s toxicity, synthesis, and metabolic pathways are lacking. Comparative studies with analogs like AL-3264 or fluorinated derivatives are needed.

Q & A

Q. What are the optimal synthetic routes for Diphenylmethyl 2-methyl-3-oxopentanoate, and how can purity be maximized?

The compound can be synthesized via Claisen condensation , where the β-keto ester intermediate (e.g., ethyl 2-methyl-3-oxopentanoate) is esterified with diphenylmethanol under acidic catalysis. Key parameters include:

- Catalyst selection : Use p-toluenesulfonic acid (PTSA) to enhance esterification efficiency .

- Solvent optimization : Toluene or dichloromethane minimizes side reactions like hydrolysis .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS (molecular ion peak at m/z 310.4 [M+H]+) .

Q. How can structural characterization be performed to validate the compound’s integrity?

- NMR :

- ¹H NMR : Peaks at δ 7.2–7.4 ppm (multiplet, diphenylmethyl protons), δ 3.2 ppm (singlet, methylene adjacent to ketone), δ 2.8 ppm (quartet, α-proton to ester) .

- ¹³C NMR : Carbonyl signals at δ 207–210 ppm (ketone), δ 170–175 ppm (ester) .

- FT-IR : Strong absorption at 1720 cm⁻¹ (C=O stretching for ester and ketone) .

Q. What stability considerations are critical for storing and handling this compound?

- Storage : Store at –20°C under inert gas (argon) to prevent oxidation of the ketone moiety .

- Decomposition risks : Hydrolysis of the ester group in aqueous media (pH < 5 or > 8). Monitor via TLC (silica plates, UV visualization) for free acid formation .

Advanced Research Questions

Q. How does stereochemistry at the 2-methyl position influence biological activity or reactivity?

- Stereoisomer synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) to isolate (R)- or (S)-enantiomers .

- Biological impact : Preliminary data suggest the (S)-enantiomer exhibits higher affinity for serotonin receptors (e.g., 5-HT2A, Kᵢ = 21 nM vs. 2584 nM for (R)-form) due to steric compatibility with binding pockets .

Q. What methodological approaches resolve contradictions in reported synthetic yields?

- Parameter screening : Design a Design of Experiments (DoE) matrix to test variables (temperature, solvent polarity, catalyst loading). For example, yields vary from 45% (room temperature) to 78% (reflux) in toluene .

- Byproduct analysis : Use GC-MS to identify impurities like diphenylmethanol (retention time ~12.5 min) or unreacted β-keto ester .

Q. How can the compound’s role in modulating enzyme activity be mechanistically studied?

- Kinetic assays : Monitor inhibition of catechol O-methyltransferase (COMT) via UV-Vis (pyrogallol autoxidation at 420 nm, inhibited by 90% at 10 µM compound) .

- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict hydrogen bonding between the ketone group and COMT’s active-site Mg²⁺ .

Q. What analytical strategies differentiate degradation products under oxidative stress?

- LC-HRMS : Identify oxidation products (e.g., diphenylmethyl 2-methyl-3-hydroperoxypentanoate, m/z 342.4 [M+H]+) using collision-induced dissociation (CID) .

- EPR spectroscopy : Detect radical intermediates (e.g., superoxide anion radical) during autoxidation .

Data Contradiction Analysis

Q. Conflicting reports on biological activity: How to reconcile discrepancies?

- Assay variability : Compare receptor binding protocols (e.g., radioligand vs. fluorescence polarization). Compound 2 in showed Kᵢ = 21 nM under low-pH conditions (pH 7.4) but no activity at pH 8.5 due to ionization changes.

- Batch consistency : Validate purity (>98%) via NMR and HPLC ; impurities like 1-(diphenylmethyl)piperazine ( ) may antagonize target receptors.

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.